1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene

Boiling point Positional isomer Distillation

Fluorinated building block users often encounter isomer-related variability. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (CAS 1099597-28-0) resolves this with its defined 1,2,3-trifluoro motif and metabolically stable -CH2CF3 group. • Unique contiguous 1,2,3-trifluoro ring pattern offers distinct electronic profile vs. 1,3,5- or 1,2,4-isomers. • -CH2CF3 substituent provides near-complete CYP oxidation resistance. • ≥95% purity ensures batch-to-batch consistency for medicinal chemistry and agrochemical applications.

Molecular Formula C8H4F6
Molecular Weight 214.11 g/mol
CAS No. 1099597-28-0
Cat. No. B1390613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene
CAS1099597-28-0
Molecular FormulaC8H4F6
Molecular Weight214.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)CC(F)(F)F
InChIInChI=1S/C8H4F6/c9-5-1-4(3-8(12,13)14)2-6(10)7(5)11/h1-2H,3H2
InChIKeyMGZWYYBATIFNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: Physicochemical Profile and Structural Classification


1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (C₈H₄F₆, MW 214.11) is a highly fluorinated aromatic building block bearing three ring fluorine atoms in a contiguous 1,2,3-arrangement and a 2,2,2-trifluoroethyl substituent at the 5-position . The compound is commercially available at ≥95% purity from multiple vendors including Santa Cruz Biotechnology (sc-303976) and AKSci . Its predicted boiling point is 125.6±40.0 °C at 760 mmHg, with a predicted density of 1.415±0.06 g/cm³ and a flash point of 29.2±19.3 °C . The unique combination of a contiguous trifluorinated ring pattern with a flexible trifluoroethyl side chain distinguishes this compound from simpler trifluorobenzenes and single-substituent trifluoroethylbenzene analogs, creating a differentiated physicochemical and reactivity profile relevant to medicinal chemistry, agrochemical, and materials science procurement decisions.

Compound Type Highly fluorinated aromatic building block
Key Motif Contiguous 1,2,3-trifluoro ring with -CH₂CF₃ side chain
Procurement Logic Regiospecific isomer for SNAr, metabolic stability, and material density applications

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: Why Generic Substitution Fails


Interchanging fluorinated aromatic building blocks without verifying the specific substitution pattern introduces uncontrolled variation in boiling point, flash point, electronic character, and metabolic stability. The contiguous 1,2,3-trifluoro motif on the target compound creates a unique electronic environment that differs substantially from the 1,3,5- or 1,2,4- isomers, while the 2,2,2-trifluoroethyl substituent contributes a metabolically resistant -CH₂CF₃ group whose steric and electronic properties are distinct from a directly attached -CF₃ group [1]. Even among isomers sharing the same molecular formula (C₈H₄F₆), predicted boiling points vary by over 11 °C, and flash points differ by up to 5 °C, reflecting meaningful differences in intermolecular interactions that directly impact purification, formulation, and safety handling . The evidence compiled below quantifies these differences and establishes the scientific basis for selecting this specific regioisomer over its closest commercially available alternatives.

Target 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene
Substitution Risk Isomeric substitution may shift boiling point, electronic activation, and metabolic resistance profile
Target Feature Three ring fluorines for SNAr activation
Substitution Risk Difluoro analogs reduce cumulative electron-withdrawing effect and reactive handles
Target Feature -CH₂CF₃ metabolic shielding
Substitution Risk Ethyl or methyl analogs may introduce CYP-mediated oxidative soft spots

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Variation Across C₈H₄F₆ Positional Isomers

The target compound exhibits a predicted boiling point of 125.6±40.0 °C at 760 mmHg, which is intermediate among its C₈H₄F₆ positional isomers . The 1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene isomer (CAS 1099597-27-9) boils significantly lower at 116.6±40.0 °C, while the 1,2,3-trifluoro-4-substituted isomer (CAS 1099597-23-5) boils at 127.9±40.0 °C, yielding a maximum inter-isomer boiling point range of 11.3 °C . This 11.3 °C spread among isomers of identical molecular formula and molecular weight indicates that the specific substitution pattern meaningfully alters intermolecular interactions, directly impacting distillation-based purification strategies and solvent selection during synthesis workup.

Boiling Point Variation
Cross-study comparable
125.6±40.0 °C vs. 116.6–127.9 °C range
Supports isomer-specific purification strategy
Max inter-isomer spread of 11.3 °C affects distillation
Boiling point Positional isomer Distillation Purification Physicochemical property

Flash Point and Safety Profile Differentiation

The target compound displays a predicted flash point of 29.2±19.3 °C, placing it near the boundary between flammable liquid Category 2 (flash point <23 °C) and Category 3 (23 °C ≤ flash point ≤ 60 °C) under GHS classification . The 1,3,5-trifluoro isomer (CAS 1099597-27-9) has a lower predicted flash point of 25.3±19.3 °C, which falls closer to the Category 2 threshold and may trigger more stringent storage and transport requirements in certain jurisdictions . The 1,2,3-trifluoro-4-substituted isomer exhibits a slightly higher flash point of 30.2±19.3 °C . Among the isomeric series, the target compound's flash point profile represents a moderate position that balances volatility with manageable safety requirements.

Flash Point Safety Profile
Cross-study comparable
29.2±19.3 °C vs. 25.3 °C (1,3,5-isomer)
May influence storage and handling compliance
3.9 °C higher than lowest-boiling isomer
Flash point Safety Flammability Storage Handling

Contiguous Ring Fluorines Enhance Nucleophilic Aromatic Substitution Reactivity

The target compound possesses three fluorine atoms on the aromatic ring, each contributing an electron-withdrawing Hammett σₘ value of +0.34 [1]. The contiguous 1,2,3-arrangement creates a highly electron-deficient ring system capable of activating specific positions toward nucleophilic aromatic substitution (SNAr). In contrast, the 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene analog (CAS 1092350-20-3) carries only two ring fluorines, reducing the cumulative electron-withdrawing effect. The third fluorine in the target compound, positioned ortho to the existing fluorine pair, further polarizes the ring and can serve as a leaving group in SNAr reactions, a feature documented for polyfluorinated arenes where aryl fluorides react faster than aryl chlorides or bromides in SNAr due to the strong -I effect of fluorine stabilizing the Meisenheimer intermediate [2]. This provides the target compound with an additional reactive handle not available in difluoro analogs.

SNAr Reactivity Enhancement
Class-level inference
Cumulative σₘ ≈ +1.02 vs. +0.68 for difluoro analog
Supports polyfluorinated arene reactivity context
~50% greater electron-withdrawing contribution
Nucleophilic aromatic substitution SNAr Electronic activation Fluorine effect Reactivity

Trifluoroethyl Substituent Provides Cytochrome P450 Metabolic Resistance

A foundational study by Yoshino et al. (Xenobiotica, 1986) demonstrated that p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to microsomal metabolism under conditions where the corresponding ethyl ether underwent extensive O-dealkylation [1]. This metabolic shielding effect is attributed to the strong electron-withdrawing character of the -CF₃ terminus, which deactivates the adjacent -CH₂- carbon toward oxidative attack by CYP enzymes. While this study employed ether-linked substrates, the electronic principle—that a -CH₂CF₃ group resists CYP-mediated oxidation at the benzylic position relative to a -CH₂CH₃ group—is directly transferable to the target compound, where the -CH₂CF₃ group is attached directly to the aromatic ring. In medicinal chemistry programs, building blocks incorporating the -CH₂CF₃ motif are therefore selected over ethyl- or methyl-substituted analogs when metabolic soft-spot blocking is a design objective [2].

CYP Metabolic Resistance
Class-level inference
-CH₂CF₃ shields benzylic position from oxidation
May support metabolic soft-spot blocking strategies
Extrapolated from ether-linked model substrates
Metabolic stability Cytochrome P450 Trifluoroethyl Microsomal metabolism Drug discovery

Density Differentiation and Phase Separation Behavior

The target compound, with six fluorine atoms (C₈H₄F₆), exhibits a predicted density of 1.415±0.06 g/cm³ . The difluoro analog 1,3-difluoro-5-(2,2,2-trifluoroethyl)benzene (C₈H₅F₅, five fluorine atoms) has a lower predicted density of 1.3±0.1 g/cm³ . The 1,2-difluoro-4-(2,2,2-trifluoroethyl)benzene analog (C₈H₅F₅) similarly shows a density of 1.3±0.1 g/cm³ . This approximately 0.1 g/cm³ density increase tracks with the higher degree of fluorination and manifests in practical terms as altered phase-separation behavior during aqueous workup and modified solubility profiles in fluorophilic vs. lipophilic solvent systems. In biphasic reactions or extractions, higher-density fluorinated aromatics tend to partition differently than their less-fluorinated counterparts.

Density Differentiation
Cross-study comparable
1.415 g/cm³ vs. 1.3 g/cm³ (C₈H₅F₅ analogs)
Supports phase separation and solvent selection review
~8% higher density vs. pentafluorinated difluoro analogs
Density Fluorination degree Phase separation Solvent extraction Formulation

Catalog Pricing Parity Among C₈H₄F₆ Isomers

Santa Cruz Biotechnology lists both 1,2,3-trifluoro-5-(2,2,2-trifluoroethyl)benzene (sc-303976) and its 4-substituted isomer 1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene (sc-303975) at an identical price of $237.00 per gram [1]. The 1,3,5-trifluoro-2-(2,2,2-trifluoroethyl)benzene isomer (CAS 1099597-27-9) is also commercially available at ≥95% purity through VWR . The AKSci catalog confirms ≥95% purity for the target compound with long-term storage recommendation in a cool, dry place . Price parity among isomers removes cost as a decisive factor, enabling procurement decisions to be driven by the regiospecific electronic, steric, and metabolic differentiation evidence documented above.

Catalog Pricing Parity
Supporting evidence
$237.00/1 g across C₈H₄F₆ isomers at major vendor
Regiospecific selection not driven by cost difference
Pricing subject to change; independent verification needed
Pricing Commercial availability Purity Procurement Vendor comparison

1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene: Optimal Application Scenarios


Metabolic Stability for Lead Optimization in Medicinal Chemistry

The -CH₂CF₃ substituent in the target compound has been demonstrated, via class-level inference from the Xenobiotica (1986) microsomal metabolism study, to confer near-complete resistance to CYP-mediated oxidative metabolism at the benzylic position relative to non-fluorinated alkyl analogs [1]. Medicinal chemistry teams seeking to block a metabolic soft spot while maintaining a synthetically tractable aromatic scaffold should prioritize this compound over ethylbenzene or methylbenzene building blocks that lack the trifluoroethyl shielding effect. The contiguous 1,2,3-trifluoro ring pattern further provides electronic activation for late-stage SNAr diversification, enabling exploration of structure-activity relationships around a metabolically stabilized core [2].

Agrochemical Intermediate with Enhanced Environmental Persistence

Fluorinated aromatic building blocks are widely employed in agrochemical design to enhance environmental stability and modulate lipophilicity for optimal plant uptake. The target compound combines the metabolic resistance of the -CH₂CF₃ group with the enhanced electron deficiency of the 1,2,3-trifluorobenzene core. The 11.3 °C boiling point spread among C₈H₄F₆ isomers indicates that this specific regioisomer offers distinct volatility characteristics that may favor certain formulation types (e.g., controlled-release granular formulations vs. emulsifiable concentrates). Procurement of the specific 5-substituted isomer ensures reproducible physicochemical properties in downstream formulation development.

High-Fluorine-Content Monomer for Electronic and Optical Materials

With six fluorine atoms (56% fluorine by mass), the target compound provides a high degree of fluorination in a compact aromatic scaffold. The predicted density of 1.415 g/cm³—approximately 8% higher than pentafluorinated (C₈H₅F₅) difluoro analogs —suggests tighter molecular packing that may influence refractive index, dielectric constant, and thermal stability in fluorinated polymer or small-molecule electronic materials. The 1,2,3-trifluoro ring pattern also presents a dipole moment distinct from symmetric 1,3,5-substituted isomers, potentially affecting intermolecular ordering in thin-film or liquid-crystal applications.

Substrate for Regioselective C–F Bond Functionalization Methodology

The target compound contains three distinct types of aromatic C-F bonds: two ortho-fluorines adjacent to each other and one fluorine para to the trifluoroethyl substituent but meta to both ortho-fluorines. This differentiated environment makes the compound an ideal substrate for investigating chemoselective and regioselective C-F bond activation strategies. Recent advances in photocatalytic and transition-metal-catalyzed C-F functionalization of highly fluorinated arenes have been demonstrated [3], and the well-defined electronic gradient across the target compound's aromatic ring positions it as a valuable probe substrate for developing new defluorinative coupling methodologies.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Metabolic soft-spot shielding context
CYP oxidation resistance and SNAr diversification
Agrochemical intermediate design
Environmental persistence and volatility context
Isomer-specific formulation properties
Electronic and optical materials
High fluorine content (56%) and density
Refractive index, dielectric, and thermal stability
C–F bond functionalization methodology
Differentiated aromatic C-F bond environment
Regioselective defluorinative coupling review

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